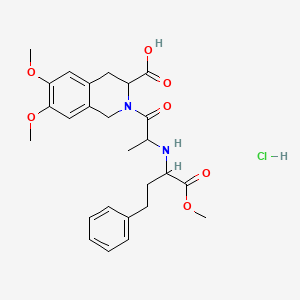

Nintedanib Dimer Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

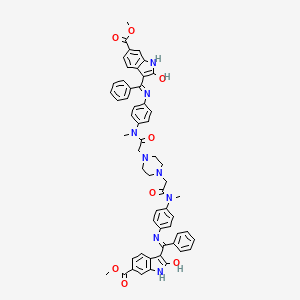

La Impureza del Dímero de Nintedanib es un subproducto formado durante la síntesis de Nintedanib, un inhibidor de la tirosina quinasa de molécula pequeña, potente y oral. Nintedanib se utiliza principalmente para el tratamiento de la fibrosis pulmonar idiopática y ciertos tipos de cáncer, como el cáncer de pulmón de células no pequeñas . La impureza del dímero es un compuesto importante para estudiar, ya que puede afectar la pureza, la eficacia y la seguridad del producto farmacéutico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la Impureza del Dímero de Nintedanib implica la reacción de ésteres metílicos de ácido 3-[grupo metoxi (fenil) metileno]-2-oxoindolina-6-carboxílico con piperazina en metanol a 60 °C. La reacción suele tardar entre 2 y 5 horas en completarse . La mezcla de reacción se enfría entonces, y el producto sólido se filtra y se lava con metanol para obtener la impureza sólida amarilla .

Métodos de producción industrial

Los métodos de producción industrial para la Impureza del Dímero de Nintedanib no están bien documentados en la literatura. El enfoque general implica la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción y la garantía de una calidad y un rendimiento constantes.

Análisis De Reacciones Químicas

Tipos de reacciones

La Impureza del Dímero de Nintedanib puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la impureza en diferentes formas reducidas.

Sustitución: La impureza puede participar en reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían en función del producto deseado y de la reacción específica que se lleve a cabo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de la impureza.

Aplicaciones Científicas De Investigación

La Impureza del Dímero de Nintedanib tiene varias aplicaciones de investigación científica, entre ellas:

Química: El estudio de la impureza ayuda a comprender los procesos de síntesis y purificación de Nintedanib.

Biología: La investigación sobre la actividad biológica de la impureza puede proporcionar información sobre sus posibles efectos en los sistemas biológicos.

Medicina: La investigación sobre la farmacocinética y la farmacodinámica de la impureza puede ayudar a evaluar su impacto en la eficacia y la seguridad de Nintedanib.

Industria: Garantizar que la impureza se controle dentro de límites aceptables es crucial para la garantía de calidad de los productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la Impureza del Dímero de Nintedanib no está bien estudiado. Es probable que interactúe con objetivos moleculares similares a los de Nintedanib, como los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de las plaquetas y los receptores del factor de crecimiento de fibroblastos . Estas interacciones pueden afectar potencialmente las vías implicadas en la angiogénesis y la fibrosis.

Comparación Con Compuestos Similares

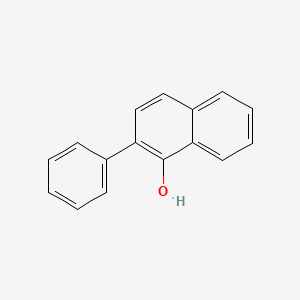

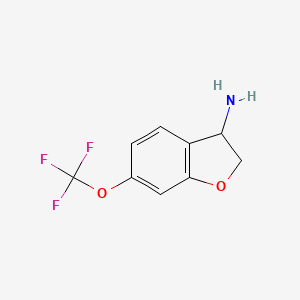

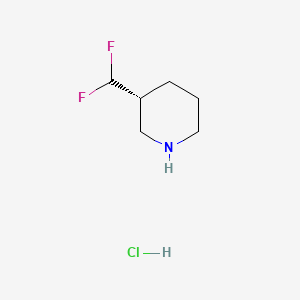

Compuestos similares

Los compuestos similares a la Impureza del Dímero de Nintedanib incluyen otras impurezas dímeras formadas durante la síntesis de inhibidores de la tirosina quinasa. Estos compuestos comparten similitudes estructurales y pueden tener propiedades químicas comparables.

Singularidad

La Impureza del Dímero de Nintedanib es única debido a su formación específica durante la síntesis de Nintedanib. Su presencia y concentración pueden afectar significativamente la pureza y la eficacia del producto farmacéutico final, convirtiéndola en un compuesto crítico para estudiar y controlar.

Conclusión

La Impureza del Dímero de Nintedanib es un compuesto importante en el contexto de la síntesis farmacéutica y el control de calidad. Comprender sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares es esencial para garantizar la seguridad y la eficacia de Nintedanib como agente terapéutico.

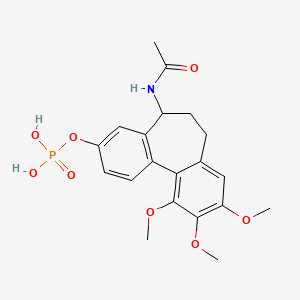

Propiedades

Número CAS |

2410284-90-9 |

|---|---|

Fórmula molecular |

C56H52N8O8 |

Peso molecular |

965.1 g/mol |

Nombre IUPAC |

methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |

Clave InChI |

PLIRRRZAHWLPON-UHFFFAOYSA-N |

SMILES canónico |

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)

![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)

![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)